molecular formula C12H5F6NO3 B1304116 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid CAS No. 886497-47-8

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid

Cat. No.: B1304116
CAS No.: 886497-47-8
M. Wt: 325.16 g/mol
InChI Key: AOEAEYCNEQBSCN-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups and an oxazole ring makes it a valuable compound for various applications, particularly in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid typically involves the trifluoromethylation of suitable precursors. One common method includes the cyclization of vinyl azides with trifluoroacetic anhydride in the presence of a base such as triethylamine . This reaction allows for the formation of the oxazole ring with the incorporation of trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale trifluoromethylation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced derivatives, and oxidized compounds. These products are often valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions often lead to the inhibition of specific enzymes or the modulation of receptor activity. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated oxazoles and related heterocycles, such as:

Uniqueness

What sets 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid apart is its dual trifluoromethyl groups and oxazole ring, which confer unique electronic and steric properties. These features enhance its reactivity and stability, making it particularly valuable in applications requiring robust and versatile compounds .

Properties

IUPAC Name

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO3/c13-11(14,15)6-3-1-5(2-4-6)9-19-7(10(20)21)8(22-9)12(16,17)18/h1-4H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEAEYCNEQBSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008274
Record name 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-47-8
Record name 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
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